KibdeloneA

Vue d'ensemble

Description

Synthesis Analysis

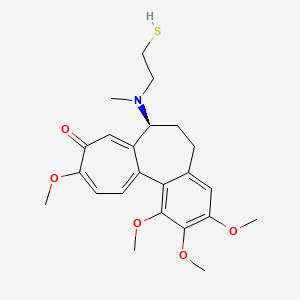

The synthesis of KibdeloneA involves the creation of a chiral, nonracemic iodocyclohexene carboxylate EF ring fragment of the kibdelones employing an intramolecular iodo halo-Michael aldol reaction and its merger with an ABCD ring fragment to afford the congener kibdelone C . Both enantiomers of KibdeloneA show low nanomolar cytotoxicity toward multiple human cancer cell lines . Moreover, several simplified derivatives with improved chemical stability display higher activity than the natural product itself .Applications De Recherche Scientifique

Kibdelone A: A Comprehensive Analysis of Scientific Research Applications

Anticancer Properties: Kibdelone A, along with other compounds in the kibdelone series, has shown potent nanomolar activity against a variety of human tumor cell lines. For instance, kibdelone C has demonstrated significant inhibitory effects with a GI50 of less than 1 nm against leukemia and renal cell carcinoma . The anticancer potential of kibdelone A is a promising area of research, particularly in the development of new chemotherapy agents.

Synthesis and Chemical Analysis: The complex structure of kibdelone A has been a subject of interest for chemists aiming to achieve its total synthesis. The synthesis process involves intricate steps such as In (III)-catalyzed arylation and iodine-mediated oxidative photochemical electrocyclization . Understanding the synthesis of kibdelone A can lead to advancements in synthetic chemistry and the creation of novel compounds with similar biological activities.

Biological Evaluation: Kibdelone A’s biological activity extends beyond its anticancer properties. Its evaluation in various biological assays can provide insights into its mechanism of action and potential therapeutic uses. The compound’s interaction with biological systems is crucial for determining its safety and efficacy as a pharmaceutical agent .

Mechanism of Action: Research into the mechanism by which kibdelone A exerts its effects is vital for understanding how it can be used therapeutically. Studies focusing on its interaction with cellular components and pathways can reveal targets for drug development and strategies for enhancing its anticancer efficacy .

Bioactive Heterocyclic Polyketides: Kibdelone A belongs to a family of bioactive heterocyclic polyketides produced by rare soil actinomycetes . Exploring the diversity and function of these polyketides can lead to the discovery of new bioactive molecules with potential applications in medicine and agriculture.

6. Soil Actinomycetes and Natural Product Discovery The discovery of kibdelone A from soil actinomycetes highlights the importance of these microorganisms in natural product research. Soil actinomycetes are a rich source of novel compounds with various applications, including antimicrobial, antifungal, and anticancer activities .

Mécanisme D'action

Target of Action

Kibdelone A is a potent antitumor metabolite . It’s known to exhibit potent nanomolar activity in a variety of human tumor cell lines .

Mode of Action

It’s suggested that kibdelone a and its simplified derivatives disrupt the actin cytoskeleton (cytoseketon), without directly binding to actin or affecting its in vitro polymerization .

Biochemical Pathways

It’s known that kibdelone a is a hexacyclic tetrahydroxanthone , a class of compounds that are often involved in various biological processes.

Pharmacokinetics

It’s known that kibdelone a is a potent antitumor agent, suggesting that it has sufficient bioavailability to exert its effects .

Result of Action

Kibdelone A exhibits potent nanomolar activity against a variety of human tumor cell lines . For example, Kibdelone C, a congener of Kibdelone A, has a GI50 of less than 1 nm against a SR (leukemia) tumor cell line and less than 1 nm (GI50) against SN12C (renal) cell carcinoma .

Action Environment

It’s known that kibdelone a is isolated from a rare australian microbe, kibdelosporangium sp , suggesting that it may be influenced by the unique environmental conditions of its source.

Propriétés

IUPAC Name |

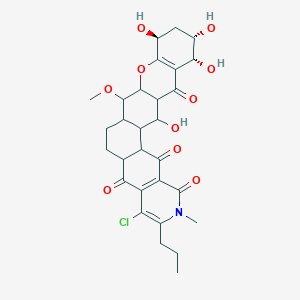

(19S,21S,22R)-8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-4(9),7,18(23)-triene-3,5,10,24-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34ClNO10/c1-4-5-11-20(30)16-17(29(39)31(11)2)23(36)14-9(21(16)34)6-7-10-15(14)24(37)19-25(38)18-22(35)12(32)8-13(33)27(18)41-28(19)26(10)40-3/h9-10,12-15,19,22,24,26,28,32-33,35,37H,4-8H2,1-3H3/t9?,10?,12-,13-,14?,15?,19?,22-,24?,26?,28?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDSKYGWDGAYGZ-MZRGWNAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C2=C(C(=O)C3C(C2=O)CCC4C3C(C5C(C4OC)OC6=C(C5=O)C(C(CC6O)O)O)O)C(=O)N1C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=C(C2=C(C(=O)C3C(C2=O)CCC4C3C(C5C(C4OC)OC6=C(C5=O)[C@H]([C@H](C[C@@H]6O)O)O)O)C(=O)N1C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34ClNO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-[(2'S)-Amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester, Hydrochloride](/img/structure/B561921.png)

![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionic Acid](/img/no-structure.png)

![2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide](/img/structure/B561924.png)

![N-[2-[2-[2-[(N-Biotinyl-caproylamino)-ethoxy)ethoxyl]-4-[2-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]-1,3-bis(mannopyranosyl-4-yloxy)-2-propylamine](/img/structure/B561926.png)